Phenol, 4-[2-(3-bromophenyl)diazenyl]-
Description
Phenol, 4-[2-(3-bromophenyl)diazenyl]- (CAS: 10242-48-5, molecular formula: C₁₂H₉BrN₂O) is an azo compound characterized by a phenol moiety linked to a 3-bromophenyl group via a diazenyl (-N=N-) bridge. This structure confers unique electronic and steric properties, making it a candidate for applications in dye chemistry, pharmaceuticals, and materials science . The bromine atom at the meta position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and stability. Synthetically, it is typically prepared via diazo coupling reactions between 3-bromoaniline derivatives and phenol under alkaline conditions, followed by purification through recrystallization or chromatography .
Properties
CAS No. |
10242-48-5 |
|---|---|
Molecular Formula |
C12H9BrN2O |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
4-[(3-bromophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9BrN2O/c13-9-2-1-3-11(8-9)15-14-10-4-6-12(16)7-5-10/h1-8,16H |
InChI Key |
KLTIGIZTGYQXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3-Bromoaniline
The synthesis begins with the diazotization of 3-bromoaniline in an acidic medium. The reaction is typically carried out at 0–5°C to stabilize the highly reactive diazonium intermediate.
Procedure :
- Dissolve 3-bromoaniline (1 mol) in hydrochloric acid (HCl, 2.5 M) and cool to 0°C.
- Add sodium nitrite (NaNO₂, 1.1 mol) gradually to generate nitrous acid in situ.
- Maintain the temperature below 5°C to prevent decomposition of the diazonium salt.
Critical Parameters :
Coupling with Phenol
The diazonium salt is coupled with phenol in a basic solution to direct the reaction to the para position.
Procedure :
- Dissolve phenol (1.2 mol) in sodium hydroxide (NaOH, 10% w/v) to deprotonate the hydroxyl group.
- Slowly add the diazonium salt solution to the phenol mixture at 0–10°C.
- Stir for 2–4 hours, then acidify with dilute HCl to precipitate the azo compound.
Optimization Insights :
Purification and Characterization
The crude product is purified via recrystallization using ethanol or acetone. Key characterization data include:
Alternative Synthetic Routes and Modifications
Solvent Variations
While water is commonly used for diazotization, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) have been employed to improve solubility and reaction efficiency. For example, DCM was used in the esterification of analogous azo compounds with aspirin.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium iodide) or Lewis acids (e.g., ZnCl₂) can accelerate coupling reactions. However, these are less critical for simple phenol derivatives.
Solid-Phase Synthesis
Recent advances explore solid-supported reagents for diazotization, reducing the need for hazardous solvents. This method remains experimental for brominated azo compounds.
Challenges and Mitigation Strategies
Diazonium Salt Stability
The instability of diazonium salts at elevated temperatures necessitates strict temperature control. Decomposition pathways include:
- Formation of phenolic byproducts via hydrolysis.
- Generation of aryl radicals leading to polymeric side products.
Solution : Use ice baths and add stabilizers like sulfamic acid to quench excess nitrous acid.
Regioselectivity in Coupling
Competing ortho coupling can occur if the reaction pH is insufficiently basic.
Solution : Maintain pH > 9 using NaOH or KOH to ensure phenoxide formation.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Remarks |
|---|---|---|
| 3-Bromoaniline | 120–150 | Major cost driver |
| Phenol | 25–35 | Readily available |
| Sodium Nitrite | 5–10 | Low-cost reagent |
Yield Optimization : Industrial processes report yields of 65–75%, with losses occurring during purification.
Applications and Derivative Development
Pharmaceutical Intermediates
Phenol, 4-[2-(3-bromophenyl)diazenyl]-, serves as a precursor in anticancer agents. For instance, fluorophenyl analogs exhibited IC₅₀ values of 12–18 μM against nasopharyngeal cancer cells.
Dye and Pigment Industry
The compound’s conjugated π-system enables absorption in the visible spectrum (λₘₐₓ ≈ 450 nm), making it suitable for azo dyes in textiles.
Liquid Crystal Additives
Derivatives with long alkyl chains (e.g., octadecyloxy groups) demonstrate mesomorphic properties, enhancing thermal stability in display technologies.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[2-(3-bromophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Reduction: The azo group can be reduced to the corresponding amines using reducing agents like sodium dithionite.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-[2-(3-bromophenyl)diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mechanism of Action
The mechanism of action of Phenol, 4-[2-(3-bromophenyl)diazenyl]- primarily involves its ability to form stable azo bonds. The diazenyl group can participate in electron transfer reactions, making it useful in various redox processes. Additionally, the compound can form coordination complexes with metal ions, which can be exploited in catalysis and material science.
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects: The 3-bromo substituent increases the compound’s molar absorptivity in UV-Vis spectra (λₘₐₓ ~355 nm) compared to nitro or amino derivatives, suggesting applications in photoresponsive materials .
- Theoretical Insights : Natural population analysis (NPA) and Mulliken charge calculations reveal that the bromine atom induces partial positive charge on the diazenyl bridge, enhancing electrophilic reactivity .
Biological Activity
Phenol, 4-[2-(3-bromophenyl)diazenyl]- is an azo compound characterized by a diazenyl group (–N=N–) attached to a phenolic structure. Its molecular formula is CHBrNO, with a molecular weight of approximately 264.12 g/mol. The presence of the bromine atom at the meta position influences its chemical properties and biological activities. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.
The synthesis of Phenol, 4-[2-(3-bromophenyl)diazenyl]- typically involves diazotization reactions, where an aromatic amine is converted into a diazonium salt, which is then coupled with a phenolic compound. This method allows for the introduction of various substituents on the phenolic ring, providing flexibility in designing compounds with desired properties.
Anticancer Properties
Research indicates that azo compounds, including Phenol, 4-[2-(3-bromophenyl)diazenyl]-, exhibit anticancer properties . A study highlighted that related azo derivatives demonstrated activity against nasopharyngeal cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism of action appears to involve the interaction with cellular components that influence processes such as cell proliferation and apoptosis.
Antibacterial and Antifungal Activity
Phenol, 4-[2-(3-bromophenyl)diazenyl]- has also been evaluated for its antibacterial and antifungal activities . Azo compounds are known for their effectiveness against various bacterial strains. For instance, studies have shown that halogen-substituted azo compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
In comparative studies, Phenol, 4-[2-(3-bromophenyl)diazenyl]- was found to possess notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of the bromine atom enhances its bioactivity compared to other halogenated derivatives .
Case Studies and Research Findings
Several studies have documented the biological activity of Phenol, 4-[2-(3-bromophenyl)diazenyl]- and related compounds:
The biological activity of Phenol, 4-[2-(3-bromophenyl)diazenyl]- can be attributed to several mechanisms:
- Cell Proliferation Inhibition : The compound interacts with cellular pathways that regulate growth and division.
- Apoptosis Induction : It may promote programmed cell death in cancerous cells through the activation of apoptotic pathways.
- Antimicrobial Action : The electron-withdrawing nature of the bromine substituent enhances the compound's ability to penetrate bacterial cell walls and disrupt vital cellular functions.
Comparison with Similar Compounds
A comparative analysis of Phenol, 4-[2-(3-bromophenyl)diazenyl]- with other azo compounds reveals significant differences in biological activity based on structural variations:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenol, 4-[2-(4-chlorophenyl)diazenyl]- | Contains chlorine instead of bromine | Different electronic properties due to chlorine |
| Phenol, 4-[2-(3-nitrophenyl)diazenyl]- | Contains a nitro group | Significant alteration in reactivity and polarity |
| Phenol, 4-[2-(4-fluorophenyl)diazenyl]- | Contains fluorine | Enhanced stability and potential bioactivity |
These comparisons highlight how variations in substituents on the phenolic ring influence both chemical behavior and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
